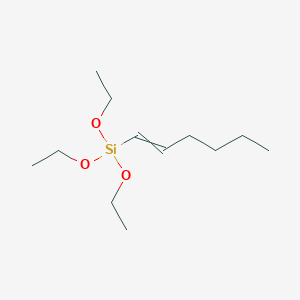

Triethoxy(hex-1-EN-1-YL)silane

Beschreibung

Triethoxy(hex-1-en-1-yl)silane is an organosilicon compound characterized by a triethoxy silyl group attached to a hex-1-enyl chain. Organosilanes with alkenyl substituents are widely used in organic synthesis, surface modification, and polymer chemistry due to their reactivity in hydrosilylation, cross-coupling, and silanization reactions .

Eigenschaften

CAS-Nummer |

62621-32-3 |

|---|---|

Molekularformel |

C12H26O3Si |

Molekulargewicht |

246.42 g/mol |

IUPAC-Name |

triethoxy(hex-1-enyl)silane |

InChI |

InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |

InChI-Schlüssel |

DVFZJTWMDGYBCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC=C[Si](OCC)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethoxy(hex-1-en-1-yl)silane can be synthesized through the hydrosilylation of hex-1-ene with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of triethoxy(hex-1-en-1-yl)silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Triethoxy(hex-1-en-1-yl)silane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by precious metals like platinum or rhodium.

Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and ethanol.

Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as cobalt or nickel.

Common Reagents and Conditions

Hydrosilylation: Catalysts like platinum or rhodium, moderate temperatures (50-100°C), and inert atmospheres (e.g., nitrogen or argon).

Hydrolysis: Water or aqueous solutions, ambient temperature.

Reduction: Cobalt or nickel catalysts, mild temperatures (25-50°C).

Major Products Formed

Hydrosilylation: The major product is the corresponding alkylsilane.

Hydrolysis: The major products are silanols and ethanol.

Reduction: The major products depend on the specific substrate being reduced but often include alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Triethoxy(hex-1-en-1-yl)silane has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding capabilities with silica surfaces.

Wirkmechanismus

The mechanism of action of triethoxy(hex-1-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanols, which then condense with surface hydroxyl groups on silica. This process results in a robust and durable bond, making it highly effective in various applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Below is a comparative analysis of triethoxy(hex-1-en-1-yl)silane with structurally related compounds from the evidence:

Physicochemical Properties

- Polarity : Cyclohexenyloxytriethylsilane (Rf = 0.86) is less polar than ketone derivatives (Rf = 0.45) due to the electron-donating silyl ether group .

- Thermal Stability : Triethoxy groups (as in ) enhance thermal stability compared to trimethyl analogues () .

- Chirality : Ethynylsilanes with chiral centers (e.g., ) exhibit high optical activity, critical for enantioselective catalysis .

Key Research Findings

- Regioselectivity : Platinum catalysts favor 1,2-hydrosilylation in alkenylsilane synthesis, as seen in .

- Chiral Applications : Asymmetric synthesis routes () highlight the role of silanes in accessing enantiopure pharmaceuticals .

- Stability Trade-offs : Triethoxy groups improve hydrolytic stability over trimethoxy analogues but reduce volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.